
1,4-Dihydroxy-5-nitroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxy-5-nitroanthracene-9,10-dione is an organic compound with the molecular formula C₁₄H₇NO₆ and a molecular weight of 285.21 g/mol . It is a derivative of anthraquinone, characterized by the presence of hydroxyl and nitro groups at specific positions on the anthracene ring. This compound is known for its vibrant color and is used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-5-nitroanthracene-9,10-dione can be synthesized through several methods. One common route involves the nitration of 1,4-dihydroxyanthraquinone. The reaction typically uses concentrated nitric acid as the nitrating agent and sulfuric acid as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers and esters.
Scientific Research Applications
1,4-Dihydroxy-5-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1,4-dihydroxyanthraquinone: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
1,4-Dihydroxy-5-nitroanthracene-9,10-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
27573-16-6 |
|---|---|
Molecular Formula |
C14H7NO6 |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
1,4-dihydroxy-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO6/c16-8-4-5-9(17)12-11(8)13(18)6-2-1-3-7(15(20)21)10(6)14(12)19/h1-5,16-17H |
InChI Key |
PYFMQENJTJWYPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


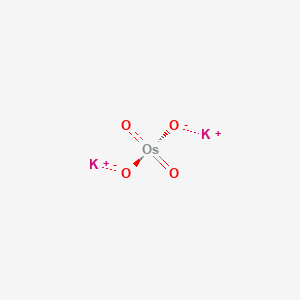
![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)
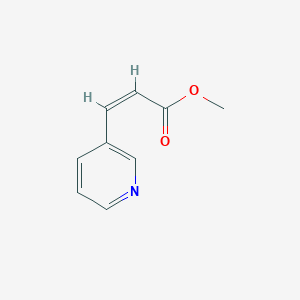

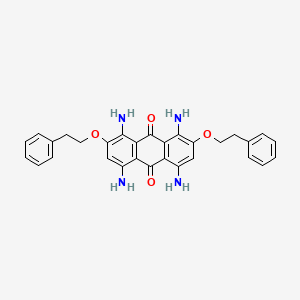
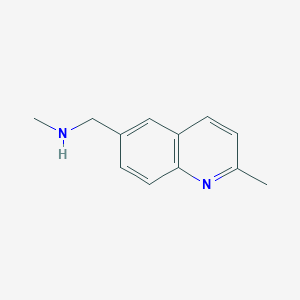
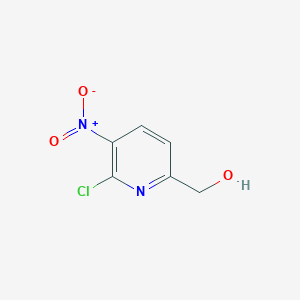
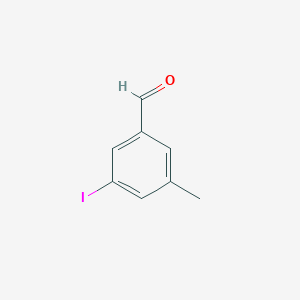
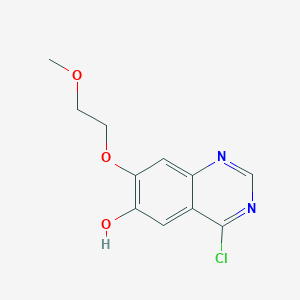
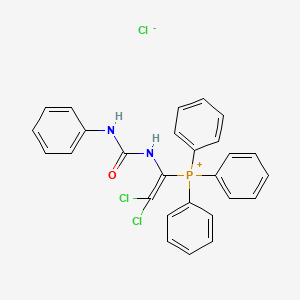
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)

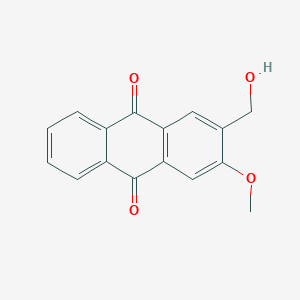
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)
